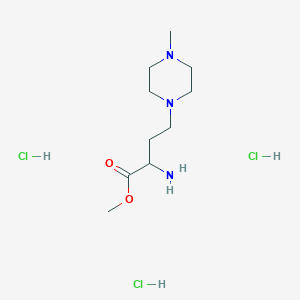
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate, also known as BBTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBTM is a thiophene derivative that has a benzylbenzamido group attached to it. This compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into compounds with structural similarities, such as various thiophene derivatives, focuses on synthetic methodologies and the exploration of unique chemical properties. For instance, the synthesis of thiophene derivatives through reactions like the Gewald reaction indicates a broader interest in modifying thiophene scaffolds for diverse applications, ranging from materials science to pharmaceuticals (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011). Additionally, studies on the photodimerization of benzoxaphosphorines under sunlight provide insight into the stereochemical aspects of similar compounds, which could be relevant for designing molecules with specific optical or electronic properties (Nikolova, Vayssilov, Rodios, & Bojilova, 2002).
Antimicrobial Applications
Thiophene derivatives have been examined for their antimicrobial properties, indicating potential pharmaceutical applications. The synthesis of novel aromatic polyimides, including thiophene derivatives, and their evaluation against various microbial strains highlight the role of such compounds in developing new antimicrobial agents. These studies often focus on the structure-activity relationship, optimizing molecular structures for enhanced efficacy against bacteria and fungi (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Material Science and Polymer Chemistry
The applications extend into material science, where derivatives of thiophenes and related compounds are used in the synthesis of novel polymers and materials. The exploration of polyimides synthesized from various diamines, including thiophene-based structures, showcases the interest in utilizing such compounds for advanced materials with specific thermal and chemical resistance properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Catalysis and Organic Transformations
Investigations into palladium-catalyzed reactions of alkynylbenzamides, including studies on oxidative carbonylation, reveal the catalytic potential of thiophene-related compounds in facilitating complex organic transformations. These studies contribute to the development of new synthetic routes for functionalized organic molecules, highlighting the versatility of thiophene derivatives in organic synthesis (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
Propiedades
IUPAC Name |
diethyl 5-[(4-benzylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-4-30-24(28)20-16(3)21(25(29)31-5-2)32-23(20)26-22(27)19-13-11-18(12-14-19)15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLFOZNIZDSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2664194.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)


![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)

![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)




